Triphenylgermane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

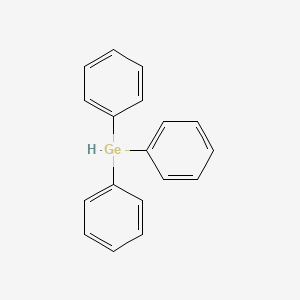

{18}\text{H}{16}\text{Ge} ) It is a colorless solid that is soluble in organic solvents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Triphenylgermane can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride with phenylmagnesium bromide, followed by hydrolysis. The reaction can be represented as follows:

[ \text{GeCl}_4 + 3 \text{PhMgBr} \rightarrow \text{Ph}_3\text{GeBr} + 3 \text{MgCl}_2 ] [ \text{Ph}_3\text{GeBr} + \text{H}_2\text{O} \rightarrow \text{Ph}_3\text{GeH} + \text{HBr} ]

Another method involves the reduction of triphenylgermanium chloride with lithium aluminum hydride:

[ \text{Ph}_3\text{GeCl} + \text{LiAlH}_4 \rightarrow \text{Ph}_3\text{GeH} + \text{LiCl} + \text{AlH}_3 ]

Industrial Production Methods

Industrial production of triphenyl-germane typically follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Triphenylgermane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form triphenylgermanium oxide.

Reduction: It can act as a reducing agent in certain reactions.

Substitution: It can undergo substitution reactions with halides and other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Lithium aluminum hydride is often used as a reducing agent.

Substitution: Reactions with halides typically require the presence of a catalyst, such as copper or palladium complexes.

Major Products Formed

Oxidation: Triphenylgermanium oxide.

Reduction: Various reduced germanium species.

Substitution: Substituted triphenylgermanium compounds, such as triphenylgermanium chloride.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Radical Reactions : Triphenylgermane is utilized in radical reactions, particularly in hydrogermylation and germylzincation processes. These reactions involve the addition of this compound to alkynes and alkenes, leading to the formation of vinylgermanes, which are valuable intermediates in organic synthesis. For instance, it has been shown to facilitate the selective formation of Z- and E-isomers during the hydrogermylation of propargylic alcohols .

Synthesis of Organogermanes : The compound serves as a precursor for synthesizing various organogermanes, which have applications in materials science and catalysis. The ability of this compound to undergo deprotonation allows for the generation of reactive germyl anions that can participate in nucleophilic substitution reactions .

Materials Science

Semiconductor Applications : this compound is explored as a precursor for germanium-based semiconductors. Its thermal stability and ability to form thin films make it suitable for applications in electronics and optoelectronics. Research indicates that films derived from this compound exhibit promising electronic properties, making them candidates for next-generation semiconductor devices .

Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. Studies have demonstrated that germanium-containing polymers exhibit improved thermal stability compared to their silicon counterparts, suggesting potential applications in high-performance materials .

Biological Applications

Anticancer Activity : Recent studies have indicated that this compound exhibits cytotoxic properties against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further investigation as an anticancer agent . Notably, its low toxicity at certain concentrations enhances its appeal for therapeutic applications.

Biocompatibility Studies : The biocompatibility of this compound has been evaluated in vitro, showing promising results for its use in biomedical applications. Its non-toxic nature at low doses suggests potential uses in drug delivery systems or as a contrast agent in imaging techniques .

Case Studies

Wirkmechanismus

The mechanism of action of triphenyl-germane involves its ability to donate hydrogen atoms in hydrogermylation reactions. This property makes it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Triphenylsilane: Similar in structure but contains silicon instead of germanium.

Triphenylstannane: Contains tin instead of germanium.

Triphenyllead: Contains lead instead of germanium.

Uniqueness

Triphenylgermane is unique due to the presence of germanium, which imparts different chemical properties compared to its silicon, tin, and lead analogs. For example, germanium compounds often exhibit different reactivity and stability profiles, making them useful in specific applications where other elements may not be suitable.

Biologische Aktivität

Triphenylgermane, a compound containing germanium, has garnered attention in recent years for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Overview of this compound

This compound (Ph₃GeH) is an organogermanium compound with three phenyl groups attached to a germanium atom. Its structure allows for unique chemical properties, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been studied for its potential applications in cancer therapy and antiviral activities.

Antitumor Properties

- Cytotoxicity : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, derivatives of germanium-containing nucleosides, such as 5-trimethylgermyl-2'-deoxyuridine, have shown significant inhibition of DNA synthesis in ovarian cancer cells, suggesting that this compound may enhance the efficacy of nucleoside analogs in cancer treatment .

- Mechanism of Action : The cytotoxic effects are believed to be mediated through the inhibition of nucleic acid biosynthesis. For instance, studies have indicated that this compound can block the incorporation of thymidine into DNA, thereby disrupting cellular replication processes .

Antiviral Activity

This compound has also been evaluated for its antiviral properties. A notable finding is its ability to inhibit the replication of herpes simplex virus type 1 (HSV-1) in vitro. This activity is attributed to the compound's interference with viral DNA synthesis, showcasing its potential as an antiviral agent .

Case Study: Antitumor Efficacy

A study investigated the effects of this compound derivatives on melanoma B16 cells. The results indicated that these compounds exhibited significant cytotoxicity, comparable to established chemotherapeutic agents. The study highlighted the importance of further exploring organogermanium compounds as potential anticancer drugs .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 15 | Melanoma B16 |

| 5-trimethylgermyl-2'-deoxyuridine | 10 | Ovarian Cancer |

| Ftorafur | 12 | Ovarian Cancer |

Research Findings on Mechanisms

Research has shown that this compound can affect cellular pathways involved in apoptosis and cell cycle regulation. In particular, it has been observed to induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .

Comparative Analysis with Other Organogermanium Compounds

Organogermanium compounds vary widely in their biological activities. Below is a comparison highlighting some key differences:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antitumor, Antiviral | Inhibition of DNA/RNA biosynthesis |

| 5-trimethylgermyl-2'-deoxyuridine | Antitumor | Inhibition of thymidine incorporation |

| Other organogermanium compounds | Varies (antimicrobial, etc.) | Diverse mechanisms depending on structure |

Eigenschaften

CAS-Nummer |

2816-43-5 |

|---|---|

Molekularformel |

C18H15Ge |

Molekulargewicht |

303.9 g/mol |

IUPAC-Name |

triphenylgermane |

InChI |

InChI=1S/C18H15Ge/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |

InChI-Schlüssel |

SLAJUCLVZORTHN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[GeH](C2=CC=CC=C2)C3=CC=CC=C3 |

Kanonische SMILES |

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does triphenylgermane react differently compared to its silicon and tin analogs in cross-coupling reactions?

A: this compound, while capable of participating in palladium-catalyzed cross-coupling reactions with aryl halides in the presence of fluoride, exhibits lower reactivity compared to its silicon and tin counterparts. [] Notably, only one chloride ligand on the germanium center is sufficient for activation by fluoride, enabling the transfer of one to three phenyl groups. In contrast, chlorophenylsilanes demonstrate higher reactivity than chlorophenylgermanes, while tetraphenyltin can transfer up to four phenyl groups without requiring any haloligand on the tin center. []

Q2: What is the role of fluoride in reactions involving this compound?

A: Fluoride plays a crucial role in activating this compound for cross-coupling reactions. [] Mechanistic studies using ¹⁹F NMR spectroscopy suggest that fluoride promotes the formation of fluorophenylgermanes and hypervalent germanate species, which are likely intermediates in these reactions. []

Q3: Can this compound be used as a germylating reagent in metal-free conditions?

A: Yes, recent research demonstrates the possibility of using this compound for the germylation of aryl fluorides under visible light and in the absence of transition metal catalysts. [] This approach provides a milder and potentially more sustainable route to access aryl germanes, expanding the synthetic toolbox for these valuable compounds.

Q4: How does the presence of N-heterocyclic carbenes (NHCs) influence the reactivity of this compound?

A: NHC-supported copper(I) triphenylgermyl complexes exhibit diverse reactivity. [] These complexes act as germyl nucleophiles and readily participate in σ-bond metathesis reactions with p-block halides, serving as convenient sources of the [Ph₃Ge]⁻ anion. [] They can also undergo insertion reactions with unsaturated compounds like tBuNCS, CS₂, and PhNCO, highlighting their versatility in building complex molecules. []

Q5: Can NHC-copper(I) triphenylgermyl complexes catalyze reactions involving germanium?

A: Yes, these complexes have shown promise in catalyzing reactions like tin/germanium cross-coupling and the hydrogermylation of Michael acceptors. [] The catalytic activity underscores the potential of these well-defined complexes for developing novel synthetic methodologies based on germanium chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.